molecular formula C26H23BrN2O5 B2774606 2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 850904-40-4

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2774606
CAS RN: 850904-40-4
M. Wt: 523.383
InChI Key: MMSQNPPZUSLZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C26H23BrN2O5 and its molecular weight is 523.383. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

Research has focused on the enzyme inhibitory potential of compounds featuring benzodioxane and acetamide moieties, including structures related to the chemical . One study synthesized a range of sulfonamides, exploring their inhibitory activities against α-glucosidase and acetylcholinesterase. These compounds showed substantial activity against yeast α-glucosidase and weaker inhibition against acetylcholinesterase. The research underscores the potential of these compounds in therapeutic applications targeting enzyme modulation (Abbasi et al., 2019).

Antimicrobial and Antitumor Activities

Another significant area of application is the development of antimicrobial and antitumor agents. Several studies have reported the synthesis and evaluation of various compounds, including those with structural similarities to the specified chemical, for their antimicrobial and antitumor properties. These investigations have highlighted the potential of such compounds in addressing bacterial infections and cancer, demonstrating good activity profiles and suggesting a promising avenue for further drug development (Rao et al., 2020), (Bhati, 2013).

Analgesic and Anti-inflammatory Activities

Compounds with the dihydroisoquinoline structure have been synthesized and tested for their potential analgesic and anti-inflammatory activities. These studies have identified several derivatives with significant inhibitory effects on inflammation and pain, comparing favorably with standard treatments. This research contributes to the search for new analgesic and anti-inflammatory drugs, highlighting the therapeutic potential of such chemical structures (Rajveer et al., 2010), (Kumar et al., 2014).

properties

IUPAC Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O5/c27-18-6-4-17(5-7-18)15-29-11-10-20-21(26(29)31)2-1-3-22(20)34-16-25(30)28-19-8-9-23-24(14-19)33-13-12-32-23/h1-9,14H,10-13,15-16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSQNPPZUSLZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.